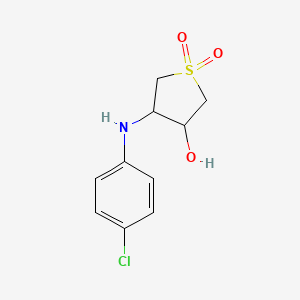
4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol is a useful research compound. Its molecular formula is C10H12ClNO3S and its molecular weight is 261.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol, also known by its CAS number 35895-28-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C10H12ClNO3S
- Molar Mass: 261.73 g/mol
- Synonyms: AKOS BBS-00005205, Thiophene-3-ol derivative
The compound features a tetrahydrothiophene ring system with a chloro-substituted phenylamino group, which is crucial for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to 4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol. In vitro evaluations have shown that several derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 2.5 to 25 µg/mL, indicating potent antitumor activity compared to standard chemotherapeutics like Doxorubicin (IC50 = 37.5 µg/mL) .
| Compound | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | 2.5 | Doxorubicin | 37.5 |
| Compound B | 3.0 | Doxorubicin | 37.5 |
| Compound C | 10.0 | Doxorubicin | 37.5 |
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Cell Proliferation: Compounds similar to this structure have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Enzymes: Some derivatives may act as inhibitors of specific kinases involved in tumor growth and metastasis.
Study on Antitumor Efficacy
A study published in European Journal of Medicinal Chemistry synthesized various tetrahydroquinoline derivatives and evaluated their antitumor activities. Among these, compounds structurally related to 4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol showed promising results with lower IC50 values than traditional chemotherapy agents .
Structure-Activity Relationship (SAR)
Research has indicated that modifications in the phenyl ring or the thiophene moiety can significantly affect the biological activity of the compound. Substituents that enhance electron density on the aromatic ring tend to increase cytotoxicity against cancer cells .
Propriétés
IUPAC Name |
4-(4-chloroanilino)-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c11-7-1-3-8(4-2-7)12-9-5-16(14,15)6-10(9)13/h1-4,9-10,12-13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCCMXFVNQHEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













